molecular formula C18H17N3O2 B2953320 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide CAS No. 898428-52-9

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Cat. No.: B2953320
CAS No.: 898428-52-9
M. Wt: 307.353
InChI Key: OTPSFJZMGVRFPX-UHFFFAOYSA-N
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Description

N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a phenyl ring substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group. The quinazolinone moiety, a bicyclic structure comprising fused benzene and pyrimidine rings, is notable for its prevalence in pharmacologically active compounds, particularly kinase inhibitors and antimicrobial agents . The methyl group at position 2 and the ketone at position 4 of the quinazolinone ring may influence molecular stability, solubility, and binding interactions. Structural characterization of such compounds often employs crystallographic refinement tools like SHELX software, which is widely used for small-molecule analysis .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSFJZMGVRFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves the reaction of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide in the presence of a dehydrating agent . The reaction conditions often include the use of formic acid or different amines instead of amides, and can be carried out under microwave-induced synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with its targets, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparative Overview of Propanamide Derivatives

Compound Name Core Structure Key Substituents Potential Implications References
This compound Propanamide + phenyl 2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl Enhanced rigidity from fused quinazolinone; potential kinase inhibition -
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide Propanamide + thiazole Indole, phenylthiazole Increased aromaticity; possible π-π stacking interactions
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide Propanamide + chlorophenylthiazole Chlorophenyl, indole Higher lipophilicity due to Cl; improved membrane permeability
2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide Propanamide + imidazole Benzyloxymethyl-imidazole, phenylthiazole Bulky substituents may hinder binding; moderate solubility
N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide Propanamide + quinoline Methoxyquinoline, hydroxybenzyl Extended aromatic system; potential for DNA intercalation or antimalarial activity

Key Observations

Quinazolinone vs. Quinoline/Thiazole/Indole Cores: The quinazolinone group in the target compound provides a rigid, planar structure conducive to enzyme active-site binding, contrasting with the flexible indole (e.g., compound 9, ) or larger quinoline systems (e.g., compound 4e, ). Thiazole-containing analogs (e.g., compounds 9–12, ) exhibit higher aromaticity, favoring interactions with hydrophobic protein pockets.

The methoxyquinoline substituent in compound 4e introduces hydrogen-bonding capabilities, which may improve target affinity in antimalarial contexts.

Synthetic and Purification Methods: The target compound’s synthesis likely involves coupling reactions similar to those used for compound 4e , where benzotriazolide intermediates facilitate amide bond formation. Purification via column chromatography (e.g., dichloromethane/methanol gradients ) is common across these derivatives, suggesting comparable solubility profiles.

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 3 2 methyl 4 oxo 3 4 dihydroquinazolin 3 yl phenyl propanamide\text{N 3 2 methyl 4 oxo 3 4 dihydroquinazolin 3 yl phenyl propanamide}

This structure features a quinazolinone core, which is known for its diverse biological activities. The presence of the 2-methyl and 4-oxo groups enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in pathways associated with cancer and inflammation.
  • Receptor Modulation : It can bind to various receptors, potentially modifying their signaling pathways.
  • Antiviral Activity : Some studies suggest that compounds with similar structures exhibit antiviral properties against various viruses, indicating potential applications in treating viral infections.

Anticancer Activity

Research has shown that derivatives of quinazolinone compounds possess significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that similar quinazolinone derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
CompoundCell LineIC50 (µM)
Quinazolinone Derivative AMCF-715
Quinazolinone Derivative BA54925

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria, with MIC values typically below 100 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored a series of quinazolinone derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cells via caspase activation .
  • Antiviral Screening : Another investigation focused on the antiviral effects of quinazolinone derivatives against hepatitis C virus (HCV). The study found that certain modifications to the structure significantly enhanced antiviral activity, suggesting a promising avenue for drug development .

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